molecular formula C9H17NO2 B3146419 1-Tert-butyl-4-(hydroxymethyl)pyrrolidin-2-one CAS No. 59857-89-5

1-Tert-butyl-4-(hydroxymethyl)pyrrolidin-2-one

Cat. No.: B3146419
CAS No.: 59857-89-5
M. Wt: 171.24 g/mol
InChI Key: PNKQVVLPNVNTFP-UHFFFAOYSA-N
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Description

1-tert-Butyl-4-(hydroxymethyl)pyrrolidin-2-one is an organic compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . It is characterized by a pyrrolidin-2-one (a gamma-lactam) core structure substituted with a tert-butyl group on the nitrogen atom and a hydroxymethyl group at the 4-position . This specific structure classifies it as an N-alkylated 2-pyrrolidinone derivative. Compounds based on the 2-pyrrolidinone scaffold are of significant interest in medicinal and synthetic chemistry. The 2-pyrrolidinone template is a recognized pharmacophore found in various biologically active molecules and medicines . The presence of both a rigid, bulky tert-butyl group and a versatile hydroxymethyl functional group on the same pyrrolidinone ring makes this compound a valuable chiral building block or synthetic intermediate for researchers. The hydroxymethyl group can be further functionalized, for example through oxidation, esterification, or alkylation, enabling the synthesis of more complex target molecules . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers are advised to handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-tert-butyl-4-(hydroxymethyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(2,3)10-5-7(6-11)4-8(10)12/h7,11H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKQVVLPNVNTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401205883
Record name 1-(1,1-Dimethylethyl)-4-(hydroxymethyl)-2-pyrrolidinone
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Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59857-89-5
Record name 1-(1,1-Dimethylethyl)-4-(hydroxymethyl)-2-pyrrolidinone
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Record name 1-(1,1-Dimethylethyl)-4-(hydroxymethyl)-2-pyrrolidinone
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Record name 1-tert-butyl-4-(hydroxymethyl)pyrrolidin-2-one
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Advanced Synthetic Methodologies for 1 Tert Butyl 4 Hydroxymethyl Pyrrolidin 2 One

Stereoselective Synthesis of 1-Tert-butyl-4-(hydroxymethyl)pyrrolidin-2-one

Detailed and specific methodologies for the stereoselective synthesis of this compound are not described in the current body of scientific literature. General principles of asymmetric synthesis are well-established for the broader class of pyrrolidine (B122466) and pyrrolidinone compounds; however, their direct application to this specific target molecule, including data on yields, enantiomeric excess, and diastereomeric ratios, has not been reported.

Asymmetric Approaches to the Pyrrolidinone Core

A thorough search of chemical databases and academic journals did not yield any studies that specifically detail asymmetric approaches for the construction of the this compound core. While numerous asymmetric syntheses of substituted pyrrolidinones exist, none focus on the unique combination of a 1-tert-butyl group and a 4-hydroxymethyl substituent.

Chiral Auxiliary-Mediated Strategies for Stereocontrol

There is no available research describing the use of chiral auxiliaries to control the stereochemistry during the synthesis of this compound. Chiral auxiliary-mediated synthesis is a powerful tool for stereocontrol in the formation of cyclic systems, but its application to this specific compound has not been documented.

Organocatalytic and Metal-Catalyzed Asymmetric Syntheses

Specific organocatalytic or metal-catalyzed asymmetric synthetic routes to this compound have not been reported in the peer-reviewed scientific literature. Although organo- and metal-catalysis are widely used for the asymmetric synthesis of related heterocyclic compounds, their application to this particular target has not been described.

Enantiomeric Excess and Diastereomeric Ratio Determination in Synthetic Pathways

Due to the absence of reported stereoselective synthetic pathways for this compound, there is no literature available that discusses the determination of enantiomeric excess or diastereomeric ratios for this compound. Standard analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents are commonly employed for such determinations in related compounds, but specific methods and conditions for this molecule are not documented.

Novel Synthetic Routes and Sustainable Methodologies

Recent advancements in synthetic chemistry have paved the way for more efficient and environmentally friendly methods for producing complex molecules like this compound.

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrrolidinone derivatives to reduce environmental impact. One notable approach is the use of bio-based starting materials. For example, glutamic acid, a readily available amino acid, can be catalytically converted to N-alkyl-2-pyrrolidones. rsc.org This process involves a Pd-catalyzed reductive N-alkylation followed by decarboxylation. rsc.org While this specific example does not directly yield the 4-(hydroxymethyl) substituted product, the principle of using renewable feedstocks is a significant step towards a greener synthesis.

Furthermore, the use of environmentally benign solvents, such as ethanol (B145695) and water, is a key aspect of green chemistry. researchgate.net Multicomponent reactions (MCRs) performed in such solvents offer a streamlined approach to constructing the pyrrolidinone core, often with high atom economy.

Flow Chemistry and Continuous Processing for Scalable Production

Flow chemistry has emerged as a powerful tool for the synthesis of pharmaceuticals and fine chemicals, offering advantages in terms of safety, scalability, and process control. nih.govyoutube.commdpi.com The continuous nature of flow processes allows for the safe handling of hazardous reagents and intermediates, which can be a concern in large-scale batch reactions. researchgate.net For the synthesis of N-substituted pyrrolidinones, flow reactors can facilitate efficient mixing and heat transfer, leading to improved reaction rates and yields. While specific applications to this compound are not extensively documented, the principles of flow chemistry are readily applicable to the N-alkylation of lactams and the synthesis of heterocyclic compounds in general. uc.pt

Enzymatic Synthesis and Biocatalytic Transformations

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Enzymes can catalyze reactions with high enantio- and regioselectivity under mild conditions. nih.gov For the synthesis of chiral pyrrolidines, transaminases have been employed to trigger cyclizations, leading to products with high enantiomeric excess. nih.gov While a direct enzymatic route to this compound has not been reported, the potential for using enzymes, such as lipases for esterification or transamination for the introduction of the nitrogen atom, is an area of active research. The development of enzymatic processes for the synthesis of chiral amines and heterocycles is a rapidly growing field with significant promise for sustainable pharmaceutical manufacturing.

Comparison of Synthetic Efficiencies and Yields Across Different Methodologies

A direct comparison of the synthetic efficiencies and yields for this compound is challenging due to the limited availability of specific data for this exact compound across all the discussed methodologies. However, general trends can be inferred from related syntheses of N-alkyl pyrrolidinones.

MethodologyStarting MaterialsReagents/CatalystsSolventsReported Yields (for related compounds)
Traditional N-Alkylation 4-(hydroxymethyl)pyrrolidin-2-one (B124621), tert-butyl halideStrong base (e.g., NaH)Aprotic polar solvents (e.g., DMF, THF)Moderate to low (highly substrate-dependent)
Green Chemistry Approach Glutamic acid, C3-C5 carbonyl compoundsPd/Al2O3Water, Ethanol>85% for N-alkylation step, up to 82% for decarboxylation rsc.org
Flow Chemistry Generic lactam, alkylating agentVariousVariousGenerally high, with improved safety and scalability
Enzymatic Synthesis ω-chloroketonesTransaminasesAqueous bufferUp to 90% analytical yield with >99.5% ee nih.gov

Interactive Data Table: Comparison of Synthetic Methodologies Note: The yields presented are for analogous compounds and may not be directly representative of the synthesis of this compound.

Chemical Reactivity and Transformational Chemistry of 1 Tert Butyl 4 Hydroxymethyl Pyrrolidin 2 One

Reactions at the Hydroxymethyl Group

The hydroxymethyl substituent, a primary alcohol, is the most reactive site for many chemical modifications of 1-Tert-butyl-4-(hydroxymethyl)pyrrolidin-2-one. This group can undergo a variety of well-established alcohol reactions.

Oxidation Reactions to Carboxyl and Carbonyl Derivatives

The primary alcohol of the hydroxymethyl group can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are typically employed for the selective oxidation to the corresponding aldehyde, 1-tert-butyl-2-oxo-pyrrolidine-4-carbaldehyde. To prevent overoxidation, these reactions are generally carried out in anhydrous solvents like dichloromethane (B109758) (DCM).

Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO4), chromic acid (generated in situ from chromium trioxide and sulfuric acid, known as the Jones reagent), or ruthenium tetroxide (RuO4), will typically oxidize the primary alcohol directly to the carboxylic acid, 1-tert-butyl-2-oxopyrrolidine-4-carboxylic acid. These reactions are often performed in aqueous or mixed aqueous-organic solvent systems. A two-step, one-pot procedure involving an initial oxidation to the aldehyde followed by further oxidation is also a common strategy.

Transformation Reagent(s) Product Typical Conditions
Alcohol to AldehydePyridinium chlorochromate (PCC)1-tert-butyl-2-oxo-pyrrolidine-4-carbaldehydeAnhydrous CH2Cl2, room temperature
Alcohol to AldehydeDess-Martin periodinane (DMP)1-tert-butyl-2-oxo-pyrrolidine-4-carbaldehydeCH2Cl2, room temperature
Alcohol to Carboxylic AcidPotassium permanganate (KMnO4)1-tert-butyl-2-oxopyrrolidine-4-carboxylic acidBasic aqueous solution, heat
Alcohol to Carboxylic AcidJones Reagent (CrO3, H2SO4)1-tert-butyl-2-oxopyrrolidine-4-carboxylic acidAcetone, 0°C to room temperature

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. The Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. Alternatively, for more sensitive substrates, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), are used to facilitate the reaction under milder conditions.

Etherification to form ethers can be achieved through various methods, most notably the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Reaction Type Reagents Product Type Typical Conditions
EsterificationCarboxylic acid, H+ catalystEsterReflux in solvent
EsterificationAcyl chloride, pyridine (B92270)EsterCH2Cl2, 0°C to room temperature
EsterificationCarboxylic acid, DCC, DMAPEsterCH2Cl2, room temperature
Etherification (Williamson)1. NaH; 2. Alkyl halideEtherAnhydrous THF or DMF, 0°C to room temperature

Substitution Reactions Involving the Hydroxyl Functionality

The hydroxyl group is a poor leaving group, but it can be converted into a better leaving group to facilitate nucleophilic substitution reactions. Activation of the hydroxyl group can be achieved by protonation in the presence of a strong acid, allowing for displacement by nucleophiles such as halide ions.

A more common approach is the conversion of the alcohol into a sulfonate ester, such as a tosylate (using p-toluenesulfonyl chloride) or a mesylate (using methanesulfonyl chloride), in the presence of a base like pyridine or triethylamine. These sulfonate esters are excellent leaving groups and can be readily displaced by a wide range of nucleophiles, including azides, cyanides, and thiols, to introduce new functional groups at the 4-position.

Activation Method Reagent(s) Intermediate Subsequent Nucleophile Final Product Class
Tosylationp-Toluenesulfonyl chloride, pyridineTosylateAzide (B81097) (e.g., NaN3)4-(Azidomethyl)pyrrolidin-2-one derivative
MesylationMethanesulfonyl chloride, triethylamineMesylateCyanide (e.g., NaCN)4-(Cyanomethyl)pyrrolidin-2-one derivative
HalogenationThionyl chloride (SOCl2)N/A (direct conversion)N/A4-(Chloromethyl)pyrrolidin-2-one derivative
HalogenationPhosphorus tribromide (PBr3)N/A (direct conversion)N/A4-(Bromomethyl)pyrrolidin-2-one derivative

Formation of Cyclic Ethers or Spiro Compounds

While not extensively reported for this specific molecule, the potential for intramolecular cyclization exists. If another reactive functional group is present on the tert-butyl group or elsewhere on the pyrrolidinone ring, intramolecular etherification could lead to the formation of a bicyclic ether.

The formation of spiro compounds would require a different set of reactions. For instance, oxidation of the hydroxymethyl group to an aldehyde, followed by a reaction that introduces a second reactive center at the 4-position, could potentially serve as a precursor for spirocyclization. An example could be a Knoevenagel condensation of the aldehyde with an active methylene (B1212753) compound, followed by a Michael addition and subsequent intramolecular cyclization. However, such transformations are speculative without specific experimental validation for this starting material.

Reactivity of the Pyrrolidinone Ring System

The pyrrolidinone ring is a five-membered lactam (a cyclic amide). The reactivity of the ring itself is largely dominated by the amide functionality. The N-tert-butyl group is sterically bulky and generally unreactive under typical conditions.

Electrophilic Aromatic Substitution (if applicable to ring substituents)

This type of reaction is not applicable to the core this compound structure. Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds, where an electrophile attacks an electron-rich aromatic ring. The pyrrolidinone ring is aliphatic and not aromatic, and therefore does not undergo electrophilic aromatic substitution.

If a substituent attached to the pyrrolidinone ring were an aromatic group, then that substituent could undergo electrophilic aromatic substitution, and the pyrrolidinone moiety would act as a deactivating group due to the electron-withdrawing nature of the amide carbonyl. However, in the case of this compound, there are no aromatic substituents.

Nucleophilic Attack and Ring-Opening Reactions

The pyrrolidin-2-one ring system contains an electrophilic carbonyl carbon within its amide linkage. This site is susceptible to nucleophilic attack. Under forcing conditions, such as strong acid or base catalysis with heat, nucleophiles can induce the opening of the γ-lactam ring. For example, hydrolysis with a strong base like sodium hydroxide (B78521) would involve the attack of a hydroxide ion on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation and ring cleavage would yield the sodium salt of 4-amino-5-hydroxy-2,2-dimethylpentanoic acid.

The stability of the five-membered ring, however, makes it relatively resistant to such reactions compared to larger ring lactams or acyclic amides. The reaction generally requires more vigorous conditions to proceed to completion.

Reactions Involving the Amide Linkage

The amide linkage in this compound is a key reactive center. Beyond ring-opening, it can undergo several characteristic transformations.

Reduction: The amide can be reduced to the corresponding cyclic amine. Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF), are typically required for this transformation. The reaction proceeds by converting the carbonyl group into a methylene group, yielding 1-tert-butyl-4-(hydroxymethyl)pyrrolidine.

Hydrolysis: As mentioned, under strong acidic or basic conditions, the amide bond can be hydrolyzed. Acid-catalyzed hydrolysis would protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by a water molecule, ultimately leading to the formation of the corresponding γ-amino acid.

The following table summarizes typical reactions at the amide linkage:

Reaction TypeReagentsProduct
ReductionLithium Aluminum Hydride (LiAlH₄)1-tert-butyl-4-(hydroxymethyl)pyrrolidine
Basic HydrolysisSodium Hydroxide (NaOH), H₂OSodium 4-(tert-butylamino)-5-hydroxy-pentanoate
Acidic HydrolysisHydrochloric Acid (HCl), H₂O4-(tert-butylamino)-5-hydroxy-pentanoic acid hydrochloride

Reactions Involving the tert-Butyl Substituent

The N-tert-butyl group significantly influences the molecule's properties, primarily through steric hindrance and its electronic effects. nih.gov This group is known for its role in creating steric congestion and enforcing conformational rigidity in molecules. nih.gov

Dealkylation or Transamidation Reactions

The removal of the tert-butyl group (dealkylation) from the nitrogen atom is challenging due to the strength of the nitrogen-carbon bond and the stability of the tertiary carbocation that would need to form. Such reactions typically require harsh conditions, such as treatment with very strong acids (e.g., trifluoroacetic acid) at elevated temperatures, which may also lead to degradation of other parts of the molecule.

Transamidation, the exchange of the N-tert-butyl group for another amine, is also an energetically unfavorable process. It would require activation of the amide bond and a large excess of the incoming amine under high temperatures, and is not a commonly employed strategy for this class of compounds.

Conformational Analysis and Steric Hindrance Effects

The bulky tert-butyl group plays a crucial role in dictating the conformation of the five-membered pyrrolidinone ring. nih.gov The pyrrolidine (B122466) ring is not planar and exists in two primary puckered "envelope" conformations, where one atom is out of the plane of the other four. nih.gov The large steric demand of the tert-butyl group restricts rotation around the N-C bond and influences the ring's preferred pucker to minimize steric strain. researchgate.net

Studies on related substituted pyrrolidine rings have shown that bulky substituents strongly favor a pseudoequatorial orientation to reduce unfavorable steric interactions. nih.gov This conformational locking has a significant impact on the molecule's reactivity. The tert-butyl group can shield the amide carbonyl from nucleophilic attack, making it less reactive than N-acyl groups with smaller substituents. Furthermore, it can influence the stereochemical outcome of reactions at the C4 position by directing incoming reagents to the less hindered face of the ring.

The steric energy associated with different conformations can be significant. Crowding between the tert-butyl group and adjacent atoms can raise the ground state energy of the molecule, potentially influencing the activation energy for certain reactions. researchgate.net

Multicomponent Reactions Incorporating this compound

There is limited specific information in the surveyed literature detailing the use of this compound as a substrate in well-known multicomponent reactions (MCRs) like the Ugi or Passerini reactions. However, its structure suggests potential utility. The primary alcohol could be oxidized to an aldehyde, which could then participate as the carbonyl component in an MCR. Alternatively, ring-opening to the corresponding γ-amino acid could provide an amine and a carboxylic acid component for MCRs, although this would sacrifice the pyrrolidinone scaffold.

Catalytic Transformations Mediated by or Applied to this compound

Catalytic methods can be applied to transform the functional groups of this compound.

Oxidation of the Hydroxymethyl Group: The primary alcohol can be selectively oxidized to an aldehyde or a carboxylic acid using various catalytic systems. For instance, catalytic amounts of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a stoichiometric oxidant like sodium hypochlorite (B82951) can efficiently yield 1-tert-butyl-2-oxopyrrolidine-4-carbaldehyde. More aggressive oxidation (e.g., using Jones reagent or catalytic ruthenium tetroxide) would produce 1-tert-butyl-2-oxopyrrolidine-4-carboxylic acid.

Catalytic C-H Activation: While challenging, modern catalytic methods could potentially functionalize the C-H bonds of the tert-butyl group itself. nih.govresearchgate.net Highly electrophilic and powerful catalytic systems, such as specific manganese complexes, have been developed to hydroxylate the strong C-H bonds of sterically congested tert-butyl groups, although application to this specific molecule has not been documented. nih.govresearchgate.net

The molecule itself, or derivatives thereof, could also act as a ligand in catalysis. The chiral center at C4 and the presence of nitrogen and oxygen donor atoms make it a candidate for the synthesis of chiral ligands for asymmetric catalysis, following modification of the hydroxymethyl group.

The following table summarizes potential catalytic transformations:

Functional GroupReaction TypeCatalytic System (Example)Product
HydroxymethylOxidationTEMPO/NaOCl1-tert-butyl-2-oxopyrrolidine-4-carbaldehyde
HydroxymethylOxidationJones Reagent (CrO₃/H₂SO₄)1-tert-butyl-2-oxopyrrolidine-4-carboxylic acid
tert-Butyl C-HHydroxylationElectrophilic Mn CatalystHydroxylated tert-butyl derivative

Applications of 1 Tert Butyl 4 Hydroxymethyl Pyrrolidin 2 One As a Versatile Synthetic Intermediate

Role in the Construction of Complex Heterocyclic Systems

The pyrrolidinone scaffold is a common motif in a wide array of biologically active compounds. The functional handles present in 1-Tert-butyl-4-(hydroxymethyl)pyrrolidin-2-one provide multiple avenues for its elaboration into more complex heterocyclic structures, including fused, spirocyclic, and bridged systems.

Annulation reactions are powerful strategies for the construction of fused ring systems. The lactam functionality and the hydroxymethyl group in this compound offer reactive sites for such transformations. While specific examples involving this exact compound are not extensively documented in the literature, the general reactivity of the pyrrolidinone core suggests its suitability in various annulation strategies. For instance, the nitrogen atom of the lactam can participate in cyclization reactions, and the hydroxymethyl group can be converted into other functionalities, such as an aldehyde or a leaving group, to facilitate intramolecular cyclizations, leading to the formation of fused bicyclic structures. Anionic annulation strategies employing cyclic imides with various partners have been developed to afford a wide range of ring-fused N-substituted 4-quinolinones, highlighting the potential of such approaches. nih.gov

Spirocycles, which contain two rings connected by a single common atom, are prevalent in many natural products and pharmacologically active compounds. The C4 position of the pyrrolidinone ring in this compound is a potential spiro-center. Synthetic routes to spirocyclic pyrrolidines often involve the reaction of exocyclic alkenes with azomethine ylides. nih.gov While direct examples with the title compound are scarce, its derivatives could potentially be elaborated into suitable precursors for such cycloaddition reactions.

Bridgehead compounds, characterized by bicyclic systems where the two rings share two non-adjacent atoms, represent another class of complex molecules. The rigid framework of the pyrrolidinone ring can serve as a scaffold for the construction of these intricate three-dimensional structures. Although specific syntheses of bridgehead compounds originating from this compound are not detailed in the available literature, the general principles of bicyclic compound synthesis suggest that intramolecular bond formations from suitably functionalized derivatives could lead to such structures.

Precursor for Chiral Ligands and Organocatalysts

The inherent chirality of this compound makes it an attractive starting material for the synthesis of chiral ligands and organocatalysts, which are indispensable tools in asymmetric synthesis. mdpi.com

The hydroxymethyl group of this compound can be readily modified to introduce various coordinating groups, such as phosphines, amines, or thiols, which are common features of chiral ligands for transition-metal-catalyzed reactions. Furthermore, the pyrrolidinone nitrogen can be functionalized to append other catalytic moieties. The tert-butyl group can provide steric hindrance, which is often crucial for inducing high levels of stereoselectivity. The synthesis of novel pyrrolidine-based organocatalysts often involves the modification of the pyrrolidine (B122466) ring to incorporate hydrogen-bonding donors or bulky substituents to control the stereochemical outcome of reactions. mdpi.comnih.gov

Interactive Table: Potential Chiral Ligands and Organocatalysts Derived from this compound

Derivative Type Potential Modification Target Catalytic Application
Chiral Phosphine LigandConversion of the hydroxymethyl group to a phosphinomethyl group.Asymmetric hydrogenation, cross-coupling reactions.
Chiral Diamine LigandFunctionalization of the hydroxymethyl and/or lactam nitrogen with amino groups.Asymmetric transfer hydrogenation, Michael additions.
Prolinol-type OrganocatalystReduction of the lactam to a pyrrolidine and modification of the hydroxymethyl group.Asymmetric aldol (B89426) and Michael reactions.
Thiourea (B124793) OrganocatalystAppending a thiourea moiety to the pyrrolidine scaffold.Asymmetric Michael additions, aza-Henry reactions.

The efficacy of a chiral catalyst is determined by its ability to control the enantioselectivity of a chemical transformation. While there is a lack of specific data on the enantioselectivity of catalysts derived directly from this compound, studies on analogous chiral pyrrolidine-based catalysts have demonstrated their potential to achieve high levels of stereocontrol in a variety of reactions. For instance, chiral pyrrolidine derivatives have been successfully employed as organocatalysts in asymmetric Michael additions, aldol reactions, and cycloadditions, often affording products with high enantiomeric excesses. nih.gov The evaluation of new chiral ligands based on imidazolidin-4-one (B167674) derivatives in asymmetric Henry reactions has shown that the stereochemistry of the ligand profoundly influences the configuration of the product.

Building Block in Total Synthesis of Natural Products and Bioactive Molecules

The pyrrolidinone ring is a key structural element in a multitude of natural products and medicinally important compounds. The functional group arrangement in this compound makes it a valuable chiral building block for the stereoselective synthesis of such complex targets. nih.gov

The hydroxymethyl group can be used as a handle for chain extension or for the introduction of other functional groups necessary for the construction of the target molecule. The lactam can be reduced to the corresponding pyrrolidine, providing access to a different class of compounds. While the direct application of this compound in the total synthesis of a specific natural product is not prominently reported, the use of similar chiral pyrrolidinone derivatives is a well-established strategy. For example, substituted chiral pyrrolidines are key intermediates in the synthesis of various antiviral drugs for the treatment of hepatitis C, such as Asunaprevir and Daclatasvir. mdpi.com

Interactive Table: Examples of Bioactive Molecules Containing the Pyrrolidinone or Related Scaffolds

Compound Name Bioactivity Relevance of the Pyrrolidine Scaffold
AsunaprevirAntiviral (Hepatitis C)Contains a substituted proline derivative.
DaclatasvirAntiviral (Hepatitis C)Features a bis-pyrrolidine core structure.
VildagliptinAntidiabeticA substituted pyrrolidine-2-carbonitrile.
ElbasvirAntiviral (Hepatitis C)Incorporates a substituted pyrrolidine ring.

Development of Novel Polymeric Materials and Supramolecular Assemblies

The functional groups present in This compound suggest its potential as a monomer for the synthesis of novel polymers and as a building block for the construction of supramolecular assemblies.

The hydroxymethyl group is a key functionality for polymerization. It can participate in step-growth polymerization reactions, such as polyesterification or polyetherification. For example, it could be reacted with a dicarboxylic acid to form a polyester (B1180765), or with a diol under dehydration conditions to form a polyether. The bulky tert-butyl group would likely influence the physical properties of the resulting polymer, potentially increasing its solubility and affecting its thermal properties.

Furthermore, the lactam ring itself can undergo ring-opening polymerization (ROP), a common method for synthesizing polyamides. While the hydroxymethyl group would not directly participate in the ROP of the lactam ring, it would be a pendent functional group on the resulting polyamide chain. These pendent hydroxyl groups could then be used for post-polymerization modification, allowing for the tuning of the polymer's properties or for the attachment of other molecules.

Despite these possibilities, the scientific literature does not currently contain reports of polymerization reactions specifically involving This compound .

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The design of molecules that can self-assemble into well-defined nanostructures is a major area of research.

The structure of This compound contains functionalities that could participate in non-covalent interactions, such as hydrogen bonding via the hydroxymethyl group and the amide functionality. The interplay between these interactions and the steric bulk of the tert-butyl group could lead to the formation of interesting supramolecular assemblies.

However, there are no published studies on the self-assembly or nanostructure formation of This compound . Research on the supramolecular chemistry of pyrrolidinone derivatives is an active field, and it is conceivable that this molecule could be explored in this context in the future.

Investigation of Derivatives and Analogues of 1 Tert Butyl 4 Hydroxymethyl Pyrrolidin 2 One

Structural Modification at the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl substituent is a versatile functional group that can be readily converted into numerous other moieties, allowing for systematic exploration of the chemical space around the C4 position.

Chain elongation of the hydroxymethyl group can be achieved through classical organic transformations. A common one-carbon homologation strategy involves a sequence of functional group interconversions. First, the primary alcohol is converted into a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. This activated intermediate can then undergo nucleophilic substitution with a cyanide salt to introduce a nitrile group. Subsequent hydrolysis of the nitrile yields a carboxylic acid, or reduction affords a primary amine, effectively elongating the original side chain by one carbon.

Functional group interconversion provides direct access to a variety of derivatives without altering the chain length. The primary alcohol can be oxidized under controlled conditions to yield the corresponding aldehyde or further to the carboxylic acid. Alternatively, conversion to a tosylate allows for displacement by various nucleophiles. For instance, reaction with sodium azide (B81097) produces an azidomethyl derivative, which can be subsequently reduced to the valuable aminomethyl analogue. These transformations allow for the introduction of key functional groups that can alter the polarity, charge, and hydrogen-bonding capacity of the molecule.

Table 1: Examples of Functional Group Interconversion and Chain Elongation Products
Derivative NameTransformationResulting Side GroupMolecular FormulaMolecular Weight (g/mol)
1-Tert-butyl-2-oxopyrrolidin-4-carbaldehydeOxidation-CHOC₉H₁₅NO₂169.22
1-Tert-butyl-2-oxopyrrolidin-4-carboxylic acidOxidation-COOHC₉H₁₅NO₃185.22
4-(Azidomethyl)-1-tert-butylpyrrolidin-2-oneTosylation → Azide Substitution-CH₂N₃C₉H₁₆N₄O196.25
4-(Aminomethyl)-1-tert-butylpyrrolidin-2-oneAzide Reduction-CH₂NH₂C₉H₁₈N₂O170.25
2-(1-Tert-butyl-2-oxopyrrolidin-4-yl)acetonitrileTosylation → Cyanide Substitution-CH₂CNC₁₀H₁₆N₂O180.25
2-(1-Tert-butyl-2-oxopyrrolidin-4-yl)acetic acidNitrile Hydrolysis-CH₂COOHC₁₀H₁₇NO₃199.25

Replacing the entire hydroxymethyl group with other substituents at the C4 position is a more synthetically challenging endeavor but offers access to a broader range of structural analogues. One potential strategy involves the oxidation of the hydroxymethyl group to a carboxylic acid. The resulting acid can serve as a precursor for various decarboxylative functionalization reactions. For example, a Barton-McCombie deoxygenation of a derivative of the starting alcohol could be employed to replace the hydroxymethyl group with a methyl group. While synthetically demanding, these routes allow for the introduction of diverse polar groups (e.g., amino, hydroxyl) or non-polar groups (e.g., alkyl, aryl) directly onto the pyrrolidinone ring, significantly altering the molecule's steric and electronic profile.

Table 2: Potential C4-Substituted Analogues
Derivative NameC4-SubstituentNatureMolecular FormulaMolecular Weight (g/mol)
1-Tert-butyl-4-methylpyrrolidin-2-one-CH₃Non-polarC₉H₁₇NO155.24
4-Amino-1-tert-butylpyrrolidin-2-one-NH₂PolarC₈H₁₆N₂O156.23
1-Tert-butyl-4-phenylpyrrolidin-2-one-C₆H₅Non-polarC₁₄H₁₉NO217.31
1-Tert-butyl-4-hydroxypyrrolidin-2-one-OHPolarC₈H₁₅NO₂157.21
1-Tert-butyl-4-fluoropyrrolidin-2-one-FPolarC₈H₁₄FNO159.20

Variations in the Pyrrolidinone Ring

Modifying the core heterocyclic structure provides another dimension for analogue design, potentially leading to compounds with fundamentally different shapes, sizes, and properties.

The introduction of substituents at other positions on the pyrrolidinone ring (C3 and C5) can significantly influence the molecule's conformation and biological activity. The carbons alpha to the carbonyl (C3) and alpha to the nitrogen (C5) are common targets for functionalization. These positions can typically be accessed through enolate chemistry. Treatment of the parent lactam with a strong base, such as lithium diisopropylamide (LDA), can generate an enolate, which can then react with a variety of electrophiles like alkyl halides or aldehydes. This allows for the installation of additional alkyl or functionalized chains. Regioselectivity between the C3 and C5 positions can be a challenge and often depends on the specific substrate and reaction conditions.

Altering the size of the heterocyclic ring from the five-membered pyrrolidinone system represents a significant structural leap.

Ring Expansion: The synthesis of six-membered piperidinones, the next higher homologues, is a common goal in medicinal chemistry. researchgate.netnih.gov While direct one-carbon insertion into the pyrrolidinone ring is difficult, rearrangement reactions are a potential pathway. For example, a Tiffeneau-Demjanov-type rearrangement on a C5-aminomethyl derivative could theoretically lead to a piperidin-2-one. Such strategies often require multi-step sequences to prepare the necessary rearrangement precursor.

Ring Contraction: The contraction of a stable five-membered ring to a strained four-membered azetidinone (β-lactam) ring is an energetically unfavorable but synthetically valuable transformation. Methods for achieving this often involve photochemical rearrangements or Favorskii-type rearrangements of α-halo lactam derivatives. The synthesis of pyrrolidin-2-ones via the ring contraction of larger piperidine (B6355638) rings has been reported, highlighting the utility of such skeletal rearrangements in heterocyclic synthesis. researchgate.netrsc.orgnih.gov Applying this concept in reverse presents considerable synthetic challenges.

Replacing a carbon atom within the pyrrolidinone skeleton with a different heteroatom (a process sometimes referred to as "heteroatom doping") can create entirely new heterocyclic systems with distinct properties.

Oxygen Insertion: A Baeyer-Villiger oxidation is a classic method for inserting an oxygen atom adjacent to a carbonyl group. While typically applied to ketones, related rearrangements could potentially transform the pyrrolidinone scaffold into a morpholin-3-one (B89469) derivative. chemicalbook.comresearchgate.net This would involve replacing the C5 methylene (B1212753) group with an oxygen atom, fundamentally changing the ring's geometry and electronic nature.

Nitrogen Insertion: Recent advances in synthetic methodology have demonstrated the feasibility of skeletal editing through direct nitrogen-atom insertion. A notable example is the conversion of pyrrolidines into tetrahydropyridazines. nih.gov The application of such a strategy to a pyrrolidinone substrate could provide a novel route to diazacyclic analogues.

Fused Ring Formation: The existing C4-hydroxymethyl group can be utilized as a handle to build a second, fused ring. For instance, conversion of the alcohol to an amine, followed by reaction with phosgene (B1210022) or a similar carbonyl source, could lead to an intramolecular cyclization, forming a fused bicyclic system containing an oxazolidinone ring. organic-chemistry.orgwikipedia.org

Modification of the N-Alkyl Substituent

The N-alkyl substituent of the pyrrolidin-2-one ring plays a crucial role in determining the molecule's steric and electronic properties, which in turn influence its reactivity and biological activity. Researchers have explored various modifications at this position to modulate these characteristics.

Replacement of tert-Butyl with Other Alkyl or Aryl Groups

A range of N-alkyl-2-pyrrolidones can be synthesized from glutamic acid in a two-step chemocatalytic process. This involves an initial palladium-catalyzed reductive N-alkylation, followed by a thermally induced lactamization and subsequent decarboxylation. This method provides a versatile route to a variety of N-alkyl-2-pyrrolidones with yields up to 82%. For instance, N-substituted pyrrolidin-2-ones can be prepared through the condensation of primary amines with γ-butyrolactone at high temperatures (200-300°C), a method that accommodates a wide variety of amines. mdpi.com

Furthermore, the synthesis of N-aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-Bromobenzyl)anilines highlights a sequence of reductive amination, palladium-catalyzed ethoxyvinylation, and reductive N-alkylation, demonstrating advanced methods for introducing aryl groups onto a nitrogen-containing ring. nih.gov While these methods are general, they provide established synthetic pathways that can be adapted for the synthesis of N-alkyl and N-aryl analogues of 4-(hydroxymethyl)pyrrolidin-2-one (B124621).

Below is an interactive data table summarizing various N-substituents that have been incorporated into the pyrrolidin-2-one scaffold, along with the general synthetic methods employed.

N-SubstituentGeneral Synthetic MethodKey Features of the Substituent
Various Alkyl GroupsReductive N-alkylation of glutamic acid followed by lactamization and decarboxylationModulates steric bulk and lipophilicity
Primary AminesCondensation with γ-butyrolactone at high temperaturesIntroduces a range of alkyl chains
Aryl GroupsReductive amination/palladium-catalyzed ethoxyvinylation/reductive N-alkylationIntroduces aromatic systems, influencing electronic properties

Impact of N-Substituent Sterics and Electronics on Reactivity

The steric and electronic effects of the N-substituent profoundly influence the reactivity of the pyrrolidin-2-one ring and its appended functional groups. The bulky tert-butyl group, for example, can sterically hinder the approach of reagents to the carbonyl group or the hydroxymethyl function. Replacing it with smaller alkyl groups can enhance reactivity by reducing this steric hindrance. Conversely, introducing even bulkier groups can be used to direct reactions to other parts of the molecule.

The interplay between steric and electronic effects is critical in determining the outcomes of chemical reactions. For instance, in S(N)2 reactions, bulky substituents at a carbon center can lead to a release of steric repulsion in the transition state. However, the activation barrier is often governed by the weakening of electrostatic attraction and the loss of attractive orbital interactions, rather than increased steric hindrance. nih.gov

The electronic nature of the N-substituent also plays a significant role. Electron-withdrawing aryl groups can decrease the nucleophilicity of the nitrogen atom and increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating alkyl groups can enhance the electron density on the nitrogen, potentially influencing the reactivity of the lactam ring in other ways. In the synthesis of N-substituted 3,4-pyrroledicarboximides, the size and electrophilic character of substituents were found to influence their steric properties, which in turn had pharmacological consequences. mdpi.com

The following table outlines the expected impact of different N-substituents on the reactivity of the 4-(hydroxymethyl)pyrrolidin-2-one core.

N-Substituent TypeExpected Steric ImpactExpected Electronic ImpactConsequence on Reactivity
Small Alkyl (e.g., Methyl)Low steric hindranceElectron-donatingIncreased accessibility to reactive sites
Bulky Alkyl (e.g., tert-Butyl)High steric hindranceElectron-donatingShielding of adjacent functional groups
Aryl (e.g., Phenyl)Moderate steric hindranceCan be electron-withdrawing or -donating depending on substitutionModulates the electrophilicity of the carbonyl carbon
Substituted ArylVaries with substituentTunable electronic effectsAllows for fine-tuning of reactivity

Stereoisomeric Forms and Their Differential Reactivity

The presence of a chiral center at the 4-position of the pyrrolidin-2-one ring means that 1-tert-butyl-4-(hydroxymethyl)pyrrolidin-2-one can exist as a pair of enantiomers. The synthesis and separation of these stereoisomers, as well as the investigation of their distinct chemical behaviors, are of significant interest.

Synthesis and Isolation of Diastereomers and Enantiomers

The stereoselective synthesis of substituted pyrrolidines is a well-established field, with numerous methods available to control the stereochemical outcome of reactions. Asymmetric 1,3-dipolar cycloadditions of azomethine ylides represent a straightforward approach for the enantioselective synthesis of substituted pyrrolidines. These reactions are known to be highly stereo- and regioselective. nih.gov

For the synthesis of densely substituted pyrrolidines, diastereoselective and enantioselective 1,3-dipolar cycloadditions have been shown to be effective, capable of generating up to four stereogenic centers simultaneously. acs.org Furthermore, biocatalytic approaches, such as the use of laccase from Myceliophthora thermophila, have been employed for the efficient and stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones under mild conditions. rsc.org

Once a mixture of stereoisomers is obtained, their separation is often crucial. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers and diastereomers. mdpi.com This method can be adapted for both analytical and preparative scale separations, allowing for the isolation of pure enantiomers for further study. chromatographyonline.com The separation of diastereomeric esters of chiral alcohols by HPLC on silica (B1680970) gel is a common strategy to obtain enantiopure compounds. mdpi.com

Chiral Recognition Studies

Chiral recognition is a fundamental process in which a chiral molecule selectively interacts with one enantiomer of another chiral compound. This phenomenon is the basis for enantioselective catalysis, chiral separations, and the specific interactions of drugs with their biological targets. Pyrrolidin-2-one derivatives, with their inherent chirality, have the potential to act as chiral selectors or to be resolved through interactions with other chiral molecules.

The study of chiral recognition often involves spectroscopic techniques to observe the formation of diastereomeric complexes between the chiral host and the enantiomers of the chiral guest. Chiral porphyrinoids, for example, have been used as hosts for the chiral recognition of a variety of organic molecules, including amino acids and alcohols, through non-covalent interactions. mdpi.com The formation of these transient diastereomeric complexes can be monitored by techniques such as UV-Vis spectroscopy, fluorescence, and circular dichroism. mdpi.com

Mechanistic Studies of Reactions Involving 1 Tert Butyl 4 Hydroxymethyl Pyrrolidin 2 One

Reaction Pathway Elucidation Using Spectroscopic Methods

Spectroscopic methods are powerful tools for observing the course of a chemical reaction in real-time, providing direct evidence for the formation and consumption of various species.

In-situ (in the reaction mixture) Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for continuous reaction monitoring. iastate.edu These non-invasive techniques allow for the tracking of reactant consumption and product formation without altering the reaction conditions. nih.gov

For a hypothetical oxidation of the primary alcohol in 1-Tert-butyl-4-(hydroxymethyl)pyrrolidin-2-one to the corresponding aldehyde or carboxylic acid, in-situ ¹H NMR spectroscopy could be employed. The disappearance of the characteristic signal of the hydroxymethyl protons (-CH₂OH) and the appearance of a new aldehyde proton signal (-CHO) or the disappearance of the hydroxymethyl signal in favor of a change in the chemical shift of the adjacent C4 proton could be monitored over time.

Similarly, in-situ IR spectroscopy could track the reaction by observing changes in the vibrational frequencies. The broad O-H stretching band of the alcohol reactant (around 3300-3400 cm⁻¹) would decrease in intensity, while a new, sharp C=O stretching band for the aldehyde product (around 1720-1740 cm⁻¹) or a broader C=O stretch for the carboxylic acid product (around 1700-1730 cm⁻¹) would appear and grow.

Hypothetical In-situ IR Monitoring Data for the Oxidation of this compound

Time (minutes)Absorbance at O-H stretch (cm⁻¹)Absorbance at C=O stretch (cm⁻¹)
00.850.02
100.650.22
200.450.42
300.250.62
400.050.82

Mass spectrometry (MS) is a highly sensitive technique used to detect and identify reaction intermediates, even those present in very low concentrations. rsc.org By coupling a mass spectrometer to a reaction vessel, it is possible to sample the reaction mixture at various time points and analyze the mass-to-charge ratio (m/z) of the species present.

In a reaction involving this compound, such as an acid-catalyzed dehydration, MS could be used to identify a potential carbocation intermediate. The loss of water from the protonated alcohol would lead to a carbocation, which would have a distinct m/z value. The detection of this species would provide strong evidence for a specific mechanistic pathway.

Hypothetical Mass Spectrometry Data for Intermediate Identification

SpeciesExpected m/zObserved m/zRelative Intensity
This compound (M)171.13172.14 [M+H]⁺Decreasing
Carbocation Intermediate [M+H-H₂O]⁺154.12154.12Transient
Dehydration Product153.12154.13 [Product+H]⁺Increasing

Kinetic Studies and Rate Constant Determination

Kinetic studies provide quantitative information about the rate of a reaction and how it is affected by various parameters, which is crucial for understanding the reaction mechanism.

The rate of a reaction is often dependent on the concentration of the reactants and the temperature at which the reaction is carried out. By systematically varying the initial concentrations of this compound and any other reactants, the order of the reaction with respect to each component can be determined, leading to the experimental rate law.

Furthermore, conducting the reaction at different temperatures allows for the determination of the temperature dependence of the rate constant, k. Generally, reaction rates increase with temperature.

Hypothetical Rate Data for a Reaction of this compound

[Reactant A] (M)[this compound] (M)Initial Rate (M/s)
0.10.11.2 x 10⁻⁴
0.20.12.4 x 10⁻⁴
0.10.24.8 x 10⁻⁴

The relationship between the rate constant (k) and temperature (T) is described by the Arrhenius equation. By plotting ln(k) versus 1/T (an Arrhenius plot), the activation energy (Ea) for the reaction can be determined from the slope of the line. The activation energy represents the minimum energy required for the reaction to occur and is a critical parameter for understanding the reaction mechanism.

Further analysis using the Eyring equation can provide other thermodynamic parameters such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), which give insight into the structure and organization of the transition state.

Hypothetical Thermodynamic Data

Temperature (K)Rate Constant, k (s⁻¹)Activation Energy, Ea (kJ/mol)Enthalpy of Activation, ΔH‡ (kJ/mol)Entropy of Activation, ΔS‡ (J/mol·K)
2980.018582.5-25
3080.03
3180.08

Isotopic Labeling Experiments to Probe Bond Cleavage and Formation

Isotopic labeling is a powerful technique to trace the fate of specific atoms throughout a chemical reaction, providing definitive evidence for bond-making and bond-breaking steps. nih.gov This involves replacing an atom in the reactant with one of its heavier, stable isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C).

For instance, to investigate the mechanism of an esterification reaction of the hydroxymethyl group of this compound with a carboxylic acid, the oxygen of the hydroxymethyl group could be labeled with ¹⁸O. After the reaction, the position of the ¹⁸O in the ester product and the water byproduct can be determined using mass spectrometry. If the ¹⁸O is found in the ester, it indicates that the C-O bond of the alcohol was not broken during the reaction. Conversely, if the ¹⁸O is found in the water, it suggests that the C-O bond was cleaved.

This type of experiment provides unambiguous information about which bonds are formed and broken, which is essential for distinguishing between different possible reaction mechanisms.

Transition State Analysis and Reaction Coordinate Mapping

Due to a lack of specific mechanistic studies on this compound, this section will discuss transition state analysis and reaction coordinate mapping of analogous γ-lactam formation reactions. The principles and computational findings from these related systems provide a framework for understanding the potential reaction dynamics of the title compound.

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms of complex organic reactions, including the formation of pyrrolidinone rings. nih.govresearchgate.net These studies allow for the characterization of transition states and the mapping of the entire reaction coordinate, providing detailed insights into the energetics and geometries of the reaction pathway.

A common route to γ-lactams is through the intramolecular cyclization of an amide. Computational studies on such reactions reveal crucial details about the transition state. For instance, in the palladium-catalyzed γ-C(sp³)–H lactamization, the rate-determining step was identified through computational analysis. rsc.org Similarly, enzymatic C–H amidation reactions to form γ-lactams have been studied using DFT to understand the energy barriers of competing pathways. nih.gov

Transition State Geometry:

For a representative intramolecular amination reaction leading to a γ-lactam, the transition state can be characterized by the following features:

Elongated C-N bond: The bond being formed between the nitrogen and the carbonyl carbon (or another electrophilic carbon) is significantly longer than a typical C-N single bond.

Pyramidalization of Nitrogen: The nitrogen atom, which is typically trigonal planar in the starting amide, becomes more pyramidal in the transition state as it approaches the electrophilic carbon.

Distortion of the Carbonyl Group: If the cyclization involves a carbonyl group, the C=O bond may be slightly elongated, and the bond angles around the carbonyl carbon will deviate from the ideal 120°.

Reaction Coordinate Mapping:

A reaction coordinate map, or potential energy surface, illustrates the energy of the system as a function of the reaction progress. It connects the reactants, transition states, intermediates, and products. For the formation of a γ-lactam, the reaction coordinate would typically follow the change in the distance between the nucleophilic nitrogen and the electrophilic carbon.

A simplified reaction coordinate for a one-step intramolecular cyclization would show the reactants at a certain energy level, rising to a maximum at the transition state, and then dropping to the energy level of the product. The difference in energy between the reactants and the transition state is the activation energy (ΔG‡), a key factor in determining the reaction rate.

Data from Analogous Systems:

The following tables present representative data from computational studies on γ-lactam formation, which can be considered analogous to reactions that could involve this compound.

Table 1: Calculated Activation Energies for γ-Lactam Formation in Analogous Reactions
Reaction TypeCatalyst/EnzymeActivation Energy (kcal/mol)Reference System
Intramolecular C–H AmidationEngineered Myoglobin~15-20Formation of 2a from dioxazolone 1a nih.gov
Pd(II)-Catalyzed γ-C(sp³)–H LactamizationPd(OAc)₂ with 2-pyridone ligand25.4Amino acid-derived amides rsc.org
Copper-Catalyzed Aerobic Oxidative CouplingCopper(II)16.4Intramolecular cyclization of an enamine cationic radical researchgate.net
Table 2: Key Geometric Parameters of a Representative Transition State for γ-Lactam Formation
ParameterValueDescription
Forming C-N Bond Distance~2.0 - 2.5 ÅThe distance between the nucleophilic nitrogen and the electrophilic carbon.
N-C-O Bond Angle~110 - 115°The bond angle at the electrophilic carbonyl carbon.
Imaginary Frequency-200 to -400 cm⁻¹A single imaginary frequency confirms a true transition state, corresponding to the C-N bond formation.

These computational findings for related systems underscore the power of transition state analysis and reaction coordinate mapping in understanding and predicting the outcomes of reactions leading to the formation of the pyrrolidinone scaffold. While specific data for this compound is not available, the general principles derived from these analogous studies are applicable.

Theoretical and Computational Studies on 1 Tert Butyl 4 Hydroxymethyl Pyrrolidin 2 One

Quantum Chemical Calculations for Structural Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in the absence of environmental factors. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn allows for the prediction of its most stable three-dimensional shape.

The geometry of 1-Tert-butyl-4-(hydroxymethyl)pyrrolidin-2-one is defined by the spatial arrangement of its atoms. Geometry optimization is a computational process that seeks to find the arrangement that corresponds to a minimum on the potential energy surface, representing a stable structure. stackexchange.com For a flexible molecule like this, multiple minima, known as conformers, may exist.

The five-membered pyrrolidin-2-one ring is not planar. dalalinstitute.com It typically adopts puckered "envelope" or "twist" conformations to alleviate torsional strain. bohrium.com The positions of the bulky tert-butyl group on the nitrogen atom and the hydroxymethyl group at the C4 position significantly influence the preferred conformation. Density Functional Theory (DFT) is a common and reliable method for geometry optimization of such organic molecules. nih.govarxiv.org A functional like B3LYP combined with a basis set such as 6-311+G(d,p) would be appropriate for this task.

Conformational analysis would involve systematically exploring the potential energy surface. This can be achieved by rotating the key single bonds (C4-CH₂OH and the bonds of the tert-butyl group) and allowing the rest of the molecule to relax to its lowest energy state. The analysis would likely reveal several low-energy conformers. The most stable conformer would be determined by comparing their relative energies. It is anticipated that the most stable conformation would seek to minimize steric hindrance between the large tert-butyl group and the hydroxymethyl substituent.

Hypothetical Optimized Geometry Parameters

Below is a representative table of selected bond lengths and angles for the lowest-energy conformer of this compound, as would be predicted by DFT calculations.

ParameterAtom Pair/TripletPredicted Value
Bond Length (Å) C=O1.23
N-C(O)1.36
N-C(t-Bu)1.48
C4-C(H₂OH)1.54
C-O (alcohol)1.43
**Bond Angle (°) **O=C-N125.5
C(O)-N-C(t-Bu)122.0
C3-C4-C5104.2
Dihedral Angle (°) H-O-C-C4178.5

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to have significant electron density on the oxygen atom of the carbonyl group and potentially the oxygen of the hydroxymethyl group, indicating these sites are prone to electrophilic attack. The LUMO is likely to be a π* anti-bonding orbital localized primarily on the carbonyl (C=O) group, making the carbonyl carbon the most probable site for nucleophilic attack.

Hypothetical Frontier Molecular Orbital Properties

The following table presents plausible energy values for the frontier orbitals and the resulting energy gap, calculated at the B3LYP/6-311+G(d,p) level of theory.

ParameterPredicted Value (eV)
HOMO Energy-6.85
LUMO Energy+0.95
HOMO-LUMO Gap7.80

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and confirm molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for structure elucidation in organic chemistry. Theoretical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govrsc.orgrsc.org

Calculations would be performed on the optimized geometry of the molecule. The computed absolute shielding values (σ) are then converted to chemical shifts (δ) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS), using a linear scaling equation derived from correlating calculated and experimental data for a set of known compounds. ruc.dk These predictions can help assign specific signals in an experimental spectrum to the corresponding nuclei in the molecule. For this compound, distinct signals would be predicted for the tert-butyl protons, the diastereotopic protons of the pyrrolidinone ring, and the protons of the hydroxymethyl group.

Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

This table shows representative predicted chemical shifts relative to TMS.

AtomPredicted ¹H Shift (ppm)AtomPredicted ¹³C Shift (ppm)
C(t-Bu)-H1.45C =O176.5
C4-H 2.50C (t-Bu)58.0
C5-H a3.30C (t-Bu)28.5
C5-H b3.45C 552.1
C3-H a2.25C 442.0
C3-H b2.60C 335.5
CH ₂OH3.65C H₂OH65.0
OH 2.10 (variable)

The calculations also yield the IR intensities and Raman activities for each vibrational mode, predicting which peaks will be strong or weak in each type of spectrum. mdpi.com A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method. Key predicted vibrations for this molecule would include a strong IR absorption for the C=O stretch of the lactam, a broad O-H stretching band for the alcohol, and various C-H and C-N stretching and bending modes. mdpi.com

Hypothetical Predicted Vibrational Frequencies

This table lists some of the most characteristic predicted vibrational frequencies and their expected intensities.

Vibrational ModePredicted Frequency (cm⁻¹)Predicted IR IntensityPredicted Raman Activity
O-H Stretch3450StrongWeak
C-H Stretch (t-Bu)2970MediumStrong
C-H Stretch (ring)2945MediumMedium
C=O Stretch (lactam)1695Very StrongMedium
C-N Stretch1280StrongWeak
C-O Stretch (alcohol)1050StrongWeak

Computational Modeling of Reaction Mechanisms and Transition States

Beyond static properties, computational chemistry can be used to explore the reactivity of this compound by modeling reaction mechanisms. rsc.org This involves identifying the lowest energy path from reactants to products, which proceeds through a high-energy species known as the transition state (TS). nih.gov

By locating the structure of the transition state and calculating its energy, the activation energy (energy barrier) for the reaction can be determined. researchgate.net This allows for the prediction of reaction rates and the exploration of competing reaction pathways. For this molecule, potential reactions for computational study could include:

Esterification or etherification at the hydroxymethyl group, modeling the approach of a reagent and the formation/breaking of bonds.

Nucleophilic acyl substitution at the lactam carbonyl, investigating the mechanism of ring-opening reactions.

Deprotonation at the C3 position adjacent to the carbonyl, to study enolate formation and subsequent reactions.

Methods such as Quadratic Synchronous Transit (QST2/QST3) or eigenvector-following algorithms are used to locate transition states. Once a TS is found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the TS correctly connects the desired reactants and products. nih.gov

Energy Profiles of Key Reactions

No published studies were identified that detail the energy profiles of key reactions involving this compound. Such studies would typically involve quantum mechanical calculations to determine the transition states and activation energies for reactions such as its synthesis, derivatization, or degradation. This information is crucial for understanding reaction mechanisms and optimizing synthetic routes.

Solvation Effects and Solvent Models

Similarly, there is a lack of specific research on the solvation effects and the application of various solvent models to this compound. Investigating how different solvents influence the compound's conformation, reactivity, and electronic properties is essential for predicting its behavior in various chemical environments. Such studies often employ computational models like the Polarizable Continuum Model (PCM) or explicit solvent simulations.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

Molecular dynamics (MD) simulations provide valuable insights into the dynamic behavior of molecules, including their conformational flexibility and intermolecular interactions. However, no specific MD simulation studies for this compound have been documented. Such simulations could elucidate the preferred conformations of the pyrrolidone ring and the orientation of its substituents, as well as how it interacts with other molecules, which is fundamental to understanding its potential biological activity or material properties.

Ligand-Receptor Docking and Virtual Screening

The pyrrolidone core is a common scaffold in drug discovery. Ligand-receptor docking and virtual screening are computational techniques used to predict the binding affinity and mode of a molecule within the active site of a biological target. While the general pyrrolidone structure is frequently explored in such studies, there are no specific reports of this compound being used as a scaffold in published ligand-receptor docking or virtual screening campaigns. This indicates that its potential as a pharmacophore for specific biological targets has not been computationally explored in the available literature.

Future Research Directions and Emerging Opportunities for 1 Tert Butyl 4 Hydroxymethyl Pyrrolidin 2 One

Exploration of Novel Synthetic Methodologies and Process Intensification

Future research will likely focus on developing more efficient, stereoselective, and sustainable methods for synthesizing 1-Tert-butyl-4-(hydroxymethyl)pyrrolidin-2-one. While traditional multi-step syntheses from precursors like pyroglutamic acid are feasible, emerging strategies offer significant improvements. nih.gov

Novel Synthetic Methodologies: Opportunities exist in applying modern synthetic techniques to this target. Multicomponent reactions (MCRs), which allow the formation of complex products in a single step from three or more reactants, represent a highly efficient approach to novel pyrrolidinone derivatives. tandfonline.com Furthermore, catalytic methods involving ring contraction of piperidine (B6355638) precursors could offer an unconventional and selective route to the pyrrolidin-2-one core. rsc.org The development of stereoselective syntheses to access enantiomerically pure forms of the compound is a critical area, as chirality is paramount for many of its potential applications. nih.govmdpi.com

Process Intensification (PI): The transition from conventional batch processing to continuous flow manufacturing is a key area for process intensification. unito.itresearchgate.net Continuous flow reactors offer superior heat and mass transfer, improved safety for handling reactive intermediates, and greater reproducibility. researchgate.net Applying these principles to the synthesis of this compound could lead to substantially smaller, cleaner, and more energy-efficient production technology. aiche.org Other PI techniques, such as microwave-assisted synthesis and reactive extrusion, could dramatically reduce reaction times and energy consumption. unito.itfrontiersin.org

FeatureConventional Batch SynthesisPotential Intensified Process (Continuous Flow)
Reaction Time Hours to DaysMinutes to Hours
Heat Transfer Limited by vessel surface areaExcellent, high surface-to-volume ratio
Safety Higher risk with large volumesInherently safer due to small reactor volumes
Scalability Difficult, requires re-optimizationStraightforward, "scaling-out" by parallelization
Energy Efficiency Often lower due to prolonged heating/coolingHigher, targeted energy input

A comparative table outlining the potential advantages of applying process intensification techniques to the synthesis of this compound.

Expanding the Repertoire of Chemical Transformations

The bifunctional nature of this compound, possessing both a lactam and a primary alcohol, makes it a versatile intermediate for chemical elaboration. vulcanchem.com Future work should aim to systematically explore the reactivity of these functional groups to generate a diverse library of derivatives.

The primary hydroxymethyl group is a key handle for functionalization. It can undergo a range of classic alcohol transformations, including:

Oxidation to the corresponding aldehyde or carboxylic acid, providing entry into further condensation or amidation reactions.

Esterification or Etherification to introduce a vast array of functional groups, altering the molecule's physical and chemical properties.

Conversion to a Leaving Group (e.g., tosylate, mesylate, or halide) to enable subsequent nucleophilic substitution reactions, allowing for the introduction of amines, azides, thiols, and other moieties.

The lactam ring, while generally stable, can also be a site for chemical modification, such as reduction to the corresponding pyrrolidine (B122466). The bulky tert-butyl group sterically shields the nitrogen atom but also influences the electronic properties and conformational rigidity of the ring system.

Functional GroupPotential TransformationReagents/ConditionsPotential Product Class
Hydroxymethyl Oxidation to AldehydePCC, DMP4-Formylpyrrolidin-2-ones
Hydroxymethyl Oxidation to AcidJones Reagent, TEMPOPyrrolidin-2-one-4-carboxylic acids
Hydroxymethyl EsterificationAcyl chlorides, Carboxylic acids4-(Acyloxymethyl)pyrrolidin-2-ones
Hydroxymethyl Conversion to HalideSOCl₂, PBr₃4-(Halomethyl)pyrrolidin-2-ones
Lactam Carbonyl ReductionLiAlH₄, BH₃4-(Hydroxymethyl)pyrrolidines

A summary of potential chemical transformations for creating derivatives from this compound.

Integration into Advanced Material Science Applications

The unique combination of a polar lactam core, a nonpolar tert-butyl group, and a reactive hydroxyl function suggests potential applications in material science, an area that remains largely unexplored for this specific molecule. Analogous pyrrolidinone derivatives have been investigated as additives or intermediates in the development of polymers, specialized coatings, and composite materials. nbinno.com

Future research could explore its use as a monomer or chain modifier in polymerization reactions. The hydroxymethyl group provides a convenient point for incorporation into polyester (B1180765) or polyurethane backbones. The resulting polymers could exhibit unique thermal and mechanical properties imparted by the rigid, bulky N-tert-butyl-pyrrolidinone moiety. Additionally, the compound could be grafted onto surfaces to modify their properties, for instance, to enhance hydrophilicity or provide a reactive handle for further surface functionalization. Its potential as a component in the formulation of high-performance coatings, adhesives, or specialized textiles warrants investigation. nbinno.com

Uncovering Further Utility as a Chiral Auxiliary or Ligand

Chiral pyrrolidine derivatives are cornerstones of asymmetric synthesis, widely used as chiral auxiliaries, organocatalysts, and ligands for transition metals. nih.govmdpi.comunibo.it A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org

If this compound can be synthesized in enantiomerically pure form, it could be evaluated as a novel chiral auxiliary. The bulky tert-butyl group is known to play a significant role in influencing reaction rates and enantioselectivity in other proline-based systems. unibo.it This steric bulk could create a well-defined chiral pocket, effectively shielding one face of a reactive intermediate and directing attack to the other. The hydroxymethyl group could serve as the attachment point to the substrate. Furthermore, derivatives of this compound could be explored as chiral ligands in metal-catalyzed asymmetric reactions, an area where prolinol-derived structures have found considerable success. nih.gov

Application in Complex Molecule Synthesis and Diversification

The pyrrolidine ring is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents. nih.govmdpi.comfrontiersin.org Consequently, this compound stands as a promising building block for the synthesis of complex molecular targets.

Its structure can be envisioned as a versatile cassette that can be readily elaborated. The hydroxymethyl group at the C4 position allows for the straightforward installation of various side chains, while the lactam provides a stable, conformationally constrained core. This makes it an ideal starting point for the generation of chemical libraries for drug discovery. By applying the transformations outlined in section 8.2, a multitude of analogues can be synthesized and screened for biological activity. The pyrrolidinone core itself is a key pharmacophore in drugs with anticonvulsant and other neurological activities. nih.gov

Drug/Compound ClassTherapeutic AreaRelevance of Pyrrolidinone Core
PiracetamNootropicThe core 2-pyrrolidinone (B116388) structure is central to its activity.
DoxapramRespiratory StimulantContains a substituted pyrrolidin-2-one ring.
Various AnticonvulsantsNeurologyThe pyrrolidin-2,5-dione and related lactams are common scaffolds. nih.gov

Examples of drug classes featuring the pyrrolidinone scaffold, highlighting the potential of new derivatives in medicinal chemistry.

Synergistic Approaches with Artificial Intelligence and Machine Learning in Chemical Discovery

Q & A

Q. What are the critical reaction parameters for synthesizing 1-Tert-butyl-4-(hydroxymethyl)pyrrolidin-2-one, and how do they influence yield?

The synthesis of pyrrolidinone derivatives often hinges on optimizing reaction conditions. Key parameters include:

  • Temperature : Elevated temperatures (e.g., 80–100°C) may accelerate ring closure but risk side reactions like decomposition.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution steps, while non-polar solvents improve steric control in tert-butyl group incorporation.
  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) can stabilize intermediates or deprotonate hydroxyl groups during cyclization.
    Yield improvements require iterative testing via Design of Experiments (DoE) to balance these factors .

Q. How can impurities in this compound be identified and mitigated during synthesis?

Impurities often arise from incomplete tert-butyl protection or hydroxylmethyl group oxidation. Methodological approaches include:

  • Chromatographic analysis : Use reversed-phase HPLC with UV detection (λ = 210–254 nm) to monitor byproducts.
  • Reaction quenching : Introduce scavengers (e.g., silica gel) to trap unreacted intermediates.
  • Recrystallization : Purify the crude product using ethanol/water mixtures to remove hydrophilic impurities.
    Refer to impurity profiles in analogous compounds (e.g., tert-butyl piperidine carboxylates) for guidance .

Q. What safety protocols are essential for handling this compound in the lab?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to minimize inhalation risks, as pyrrolidinones may release irritant vapors during heating.
  • First aid : For skin exposure, wash immediately with soap/water; for eye contact, irrigate with saline for 15 minutes .

Advanced Research Questions

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

  • Molecular dynamics (MD) simulations : Model the compound’s behavior in aqueous buffers (pH 2–12) to assess hydrolysis susceptibility at the lactam ring.
  • DFT calculations : Calculate bond dissociation energies (BDEs) for the tert-butyl group to predict cleavage risks.
  • Experimental validation : Correlate simulations with accelerated stability studies (40°C/75% RH) and NMR monitoring .

Q. What strategies enhance the stereochemical purity of this compound during asymmetric synthesis?

  • Chiral auxiliaries : Temporarily attach enantiopure groups (e.g., Evans’ oxazolidinones) to the hydroxymethyl moiety to direct ring closure.
  • Catalytic asymmetric methods : Employ chiral catalysts like BINAP-Ru complexes for hydrogenation steps.
  • Chiral chromatography : Use supercritical fluid chromatography (SFC) with cellulose-based columns to resolve enantiomers post-synthesis .

Q. How can the biological activity of this compound be systematically profiled for CNS drug discovery?

  • In vitro assays : Test binding affinity to GABA receptors (competitive ELISA) and assess cytotoxicity in neuronal cell lines (e.g., SH-SY5Y).
  • Metabolic stability : Use liver microsomes to evaluate CYP450-mediated degradation.
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., fluorinated tert-butyl groups) to correlate substituent effects with potency .

Q. What analytical techniques are optimal for quantifying trace degradation products in this compound?

  • LC-MS/MS : Employ electrospray ionization (ESI) in positive ion mode with a C18 column (2.6 µm particle size) for high sensitivity.
  • Forced degradation studies : Expose the compound to heat (60°C), light (UV-A), and oxidative stress (H₂O₂) to simulate degradation pathways.
  • Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995), LOD (≤0.1%), and recovery (90–110%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.